molecular formula C22H28N4O2 B3048661 9,10-Anthracenedione, 1,5-bis((2-(dimethylamino)ethyl)amino)- CAS No. 1787-05-9

9,10-Anthracenedione, 1,5-bis((2-(dimethylamino)ethyl)amino)-

Cat. No.: B3048661
CAS No.: 1787-05-9
M. Wt: 380.5 g/mol
InChI Key: DPKDBVSAHDKACA-UHFFFAOYSA-N
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Description

9,10-Anthracenedione, 1,5-bis((2-(dimethylamino)ethyl)amino)- is a chemical compound known for its unique structure and properties. It belongs to the class of anthraquinone derivatives, which are widely studied for their applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Anthracenedione, 1,5-bis((2-(dimethylamino)ethyl)amino)- typically involves multiple steps. One common method starts with the reaction of tetrachlorophthalic anhydride with appropriate amines under controlled conditions to form the desired product . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, ensuring high yield and purity. The process might include steps such as purification through high-performance liquid chromatography (HPLC) and crystallization to obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions

9,10-Anthracenedione, 1,5-bis((2-(dimethylamino)ethyl)amino)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-substituted products .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 9,10-Anthracenedione, 1,5-bis((2-(dimethylamino)ethyl)amino)- involves its interaction with DNA. The compound binds to the DNA, causing structural changes that can affect cellular processes. This interaction is facilitated by the compound’s ability to intercalate between DNA bases, disrupting the normal function of the DNA .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9,10-Anthracenedione, 1,5-bis((2-(dimethylamino)ethyl)amino)- is unique due to its specific structure, which allows it to interact with DNA in a distinct manner. This makes it particularly valuable in applications such as DNA probing and cancer therapy research .

Properties

IUPAC Name

1,5-bis[2-(dimethylamino)ethylamino]anthracene-9,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O2/c1-25(2)13-11-23-17-9-5-7-15-19(17)21(27)16-8-6-10-18(20(16)22(15)28)24-12-14-26(3)4/h5-10,23-24H,11-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPKDBVSAHDKACA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC1=CC=CC2=C1C(=O)C3=C(C2=O)C(=CC=C3)NCCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50170525
Record name 9,10-Anthracenedione, 1,5-bis((2-(dimethylamino)ethyl)amino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50170525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1787-05-9
Record name 9,10-Anthracenedione, 1,5-bis((2-(dimethylamino)ethyl)amino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001787059
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9,10-Anthracenedione, 1,5-bis((2-(dimethylamino)ethyl)amino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50170525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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